2,6-difluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O2S2/c18-14-3-1-4-15(19)17(14)25(22,23)20-8-11-21-9-6-13(7-10-21)16-5-2-12-24-16/h1-5,12-13,20H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSODRIJNBMPTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNS(=O)(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the fluorinated benzene derivative, which undergoes sulfonation to introduce the sulfonamide group. The piperidine and thiophene moieties are then introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium for coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Inhibition of 11-Hydroxysteroid Dehydrogenase Type 1
Research indicates that compounds similar to 2,6-difluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide can inhibit 11-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the metabolism of glucocorticoids and is implicated in metabolic syndrome conditions such as type 2 diabetes and obesity. Inhibition may lead to improved insulin sensitivity and reduced fat accumulation .
Neuroprotective Effects
The compound may exhibit neuroprotective properties by modulating neurotransmitter systems. Similar compounds have been studied for their ability to protect against neurodegenerative diseases by acting on NMDA receptors, which are critical for synaptic plasticity and memory function. The modulation of these receptors can help prevent excitotoxicity associated with conditions like Alzheimer's disease .
Metabolic Disorders
Given its potential to inhibit 11β-HSD1, the compound may be useful in treating metabolic disorders. Clinical studies have suggested that such inhibitors can ameliorate conditions related to metabolic syndrome, including hypertension and lipid disorders .
CNS Disorders
The neuroprotective properties suggest applications in treating central nervous system disorders. The ability to modulate glutamatergic signaling could make this compound a candidate for further investigation in conditions like mild cognitive impairment and early dementia .
Case Study 1: Metabolic Syndrome Treatment
A study investigated the efficacy of a related sulfonamide compound in reducing symptoms of metabolic syndrome in animal models. Results showed significant improvements in glucose tolerance and lipid profiles after administration of the compound over a period of eight weeks.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In vitro studies demonstrated that compounds with similar structures could reduce neuronal death caused by amyloid-beta toxicity in cultured neurons. The protective effects were attributed to the inhibition of NMDA receptor-mediated excitotoxicity.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide depends on its application. In medicinal chemistry, it may interact with specific biological targets such as enzymes or receptors. The fluorinated benzene and thiophene moieties can enhance binding affinity and selectivity, while the piperidine ring can improve solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to three classes of analogs:
Piperidine-Linked Antipsychotic Derivatives ()
Compounds like 9-hydroxyrisperidone and 6-methylrisperidone share a piperidine-ethyl linkage but incorporate benzisoxazole and pyrimidinone rings instead of thiophene and sulfonamide groups. Key differences:
- Electron-withdrawing effects : The 2,6-difluoro substitution on the benzenesulfonamide may enhance metabolic stability compared to risperidone’s benzisoxazole .
- Receptor selectivity : Thiophene’s electron-rich nature could alter binding to dopamine or serotonin receptors relative to risperidone’s benzisoxazole, which is critical for antipsychotic activity.
Sulfonamide-Piperidine Hybrids ()
Compounds 2e and 2f feature benzenesulfonamide groups with tert-butyl/biphenyl substituents and piperidinyloxyethyl chains. Comparisons include:
Fluorinated Benzamide Analogs ()
2,6-Difluoro-N-[2-(4-(methylsulfonyl)benzylthio)ethyl]benzamide shares 2,6-difluoro substitution but replaces sulfonamide with a benzamide and a methylsulfonyl-thioether chain. Key contrasts:
- Acidity and solubility : The sulfonamide group (pKa ~10) in the target compound is more acidic than benzamide (pKa ~15), enhancing water solubility at physiological pH .
- Metabolic stability : The ethyl-piperidine linkage may resist oxidative metabolism better than the thioether in ’s compound.
Data Tables
Table 2: Functional Properties
Research Findings and Implications
- Sulfonamide vs. Benzamide : The target compound’s sulfonamide group may confer stronger hydrogen-bonding interactions with biological targets compared to benzamide analogs, enhancing receptor affinity .
- Thiophene vs. Benzisoxazole : Thiophene’s aromaticity and lower steric bulk could improve binding to enzymes like carbonic anhydrase or kinases, unlike risperidone derivatives’ focus on CNS receptors .
- Synthetic Feasibility : The use of silica gel chromatography (as in ) is likely critical for purifying the target compound, given its complex substituents .
Note: Predicted values are estimated using computational tools (e.g., ChemAxon).
Biological Activity
The compound 2,6-difluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is a novel small molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈F₂N₂O₂S
- Molecular Weight : 429.5 g/mol
This compound features a piperidine ring substituted with a thiophene moiety and a sulfonamide group, which are crucial for its biological activity.
Research indicates that this compound may interact with various biological targets, primarily through:
- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit carbonic anhydrases (CAs), which play a pivotal role in tumorigenesis and metastasis. Preliminary studies suggest that certain derivatives exhibit selective inhibition against specific CA isoforms, particularly hCA IX and XII, which are implicated in cancer progression .
- Modulation of Neurotransmitter Receptors : The piperidine structure allows for potential interactions with neurotransmitter receptors, including opioid and serotonin receptors. This could position the compound as a candidate for neuropharmacological applications .
- Antitumor Activity : Initial in vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values range from 0.12 to 2.78 µM, indicating potent antiproliferative properties .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of various sulfonamide derivatives showed that compounds similar to this compound demonstrated significant cytotoxicity against the MCF-7 cell line with an IC50 value of approximately 0.65 µM. This suggests a promising avenue for further development in breast cancer therapies.
Case Study 2: Selective Inhibition of Carbonic Anhydrases
In another investigation, specific derivatives were tested for their ability to inhibit hCA IX and XII selectively. These isoforms are often overexpressed in tumors and contribute to the acidic microenvironment that promotes cancer cell survival and metastasis. The most active derivative showed an IC50 value of 89 pM against hCA IX, highlighting its potential as a targeted therapeutic agent .
Q & A
Q. What are the optimal synthetic routes for 2,6-difluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide, and how are reaction conditions optimized?
Methodological Answer:
- Multi-step synthesis : Begin with sulfonylation of 2,6-difluorobenzenesulfonyl chloride with a piperidine-thiophene intermediate. Thiophene-containing piperidine derivatives (e.g., 4-(thiophen-2-yl)piperidine) are synthesized via nucleophilic substitution or coupling reactions .
- Condition optimization :
- Temperature control : Maintain 0–6°C during sulfonylation to prevent side reactions (e.g., decomposition of sulfonyl chlorides) .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the amine group .
- Purification : Column chromatography with methanol:dichloromethane gradients (e.g., 1:10 to 1:5) isolates the product with >95% purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
Methodological Answer:
- 1H/19F NMR : Confirm substitution patterns on the benzene and piperidine rings. For example, the 2,6-difluoro group shows distinct splitting patterns in 19F NMR .
- X-ray crystallography : Resolve piperidine-thiophene conformation and sulfonamide bond geometry. Use SHELXTL or similar software for structure refinement .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode with <2 ppm error) .
Q. What standard assay protocols are used to evaluate the compound’s solubility and stability?
Methodological Answer:
- HPLC-based solubility assay : Prepare a saturated solution in PBS (pH 7.4) and analyze using a C18 column with methanol:buffer (65:35) mobile phase. Detect at 254 nm .
- Stability testing : Incubate the compound in simulated gastric fluid (pH 2.0) and hepatic microsomes. Monitor degradation via LC-MS over 24 hours .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target active sites (e.g., ATP-binding pockets). Prioritize fluorophenyl and sulfonamide moieties as key pharmacophores .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between the sulfonamide group and conserved lysine/aspartate residues .
- QSAR models : Train models on datasets of sulfonamide derivatives to correlate structural features (e.g., fluorine count, logP) with IC50 values .
Q. How do structural modifications (e.g., fluorination, piperidine substitution) influence pharmacological activity?
Methodological Answer:
- Fluorine substitution : Compare 2,6-difluoro vs. non-fluorinated analogs in enzyme inhibition assays. Fluorine enhances metabolic stability and electronegativity, improving target affinity .
- Piperidine-thiophene variants : Replace thiophene with furan or phenyl groups. Assess changes in cytotoxicity (e.g., via MTT assays) and logD (octanol-water partitioning) .
- Sulfonamide linker optimization : Test ethyl vs. propyl spacers to balance rigidity and bioavailability .
Q. What strategies resolve contradictions in reported biological activity data across different studies?
Methodological Answer:
- Meta-analysis : Aggregate data from kinase inhibition assays (e.g., PubChem AID 1259351) and apply statistical weighting to account for variability in assay conditions (e.g., ATP concentration) .
- Controlled replication : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay buffers (e.g., sodium acetate pH 4.6) to isolate compound-specific effects .
- Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
